molecular formula C9H16ClNO2 B8131663 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride CAS No. 1956371-71-3

1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride

Cat. No.: B8131663
CAS No.: 1956371-71-3
M. Wt: 205.68 g/mol
InChI Key: MELSYXJPSUUVML-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride is a spirocyclic compound characterized by a unique structural framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as olefin metathesis reactions using Grubbs catalysts. these methods can be complex and expensive to reproduce on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition ultimately leads to the death of the bacterial cells .

Comparison with Similar Compounds

  • 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
  • 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride
  • 1,9-Diazaspiro[5.5]undecan-2-one

Uniqueness: 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride stands out due to its specific structural features and biological activities. Compared to similar compounds, it exhibits higher activity against certain bacterial strains and has a more straightforward synthetic route .

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8-2-1-7-12-9(8)3-5-10-6-4-9;/h10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELSYXJPSUUVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(CCNCC2)OC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956371-71-3
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956371-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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